molecular formula C12H11ClF3NO B7998234 5-[2-Chloro-5-(trifluoromethyl)-phenoxy]pentanenitrile CAS No. 1443303-01-2

5-[2-Chloro-5-(trifluoromethyl)-phenoxy]pentanenitrile

Cat. No.: B7998234
CAS No.: 1443303-01-2
M. Wt: 277.67 g/mol
InChI Key: JBRAWGMQWYIDOZ-UHFFFAOYSA-N
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Description

5-[2-Chloro-5-(trifluoromethyl)-phenoxy]pentanenitrile is an organic compound characterized by the presence of a chloro and trifluoromethyl group attached to a phenoxy ring, which is further connected to a pentanenitrile chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-Chloro-5-(trifluoromethyl)-phenoxy]pentanenitrile typically involves the reaction of 2-chloro-5-(trifluoromethyl)phenol with 5-bromopentanenitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[2-Chloro-5-(trifluoromethyl)-phenoxy]pentanenitrile can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The phenoxy ring can be oxidized to form quinones.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

    Nucleophilic substitution: Formation of substituted phenoxy derivatives.

    Oxidation: Formation of quinones.

    Reduction: Formation of primary amines.

Scientific Research Applications

5-[2-Chloro-5-(trifluoromethyl)-phenoxy]pentanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-[2-Chloro-5-(trifluoromethyl)-phenoxy]pentanenitrile involves its interaction with specific molecular targets, leading to various biological effects. The chloro and trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The nitrile group can interact with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)pyridine
  • 2-Chloro-5-(trifluoromethyl)aniline
  • 2-Chloro-5-(trifluoromethyl)benzoic acid

Uniqueness

5-[2-Chloro-5-(trifluoromethyl)-phenoxy]pentanenitrile is unique due to its combination of a phenoxy ring with a pentanenitrile chain, which imparts distinct chemical and physical properties compared to other similar compounds. Its specific structure allows for unique interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-[2-chloro-5-(trifluoromethyl)phenoxy]pentanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClF3NO/c13-10-5-4-9(12(14,15)16)8-11(10)18-7-3-1-2-6-17/h4-5,8H,1-3,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBRAWGMQWYIDOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)OCCCCC#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601199343
Record name Pentanenitrile, 5-[2-chloro-5-(trifluoromethyl)phenoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601199343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443303-01-2
Record name Pentanenitrile, 5-[2-chloro-5-(trifluoromethyl)phenoxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443303-01-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentanenitrile, 5-[2-chloro-5-(trifluoromethyl)phenoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601199343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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